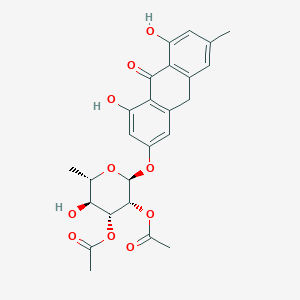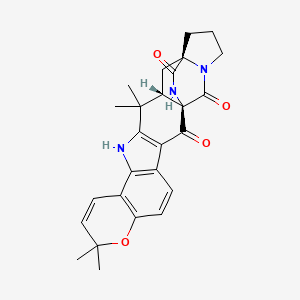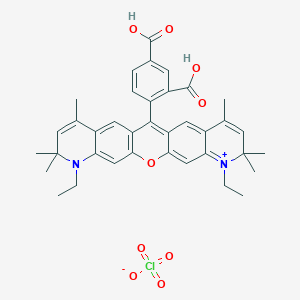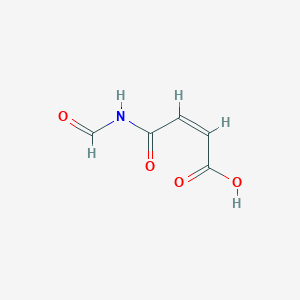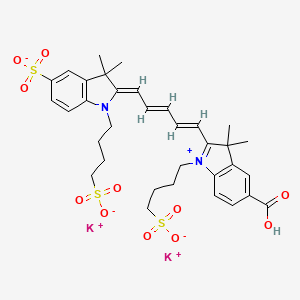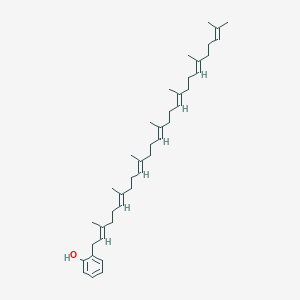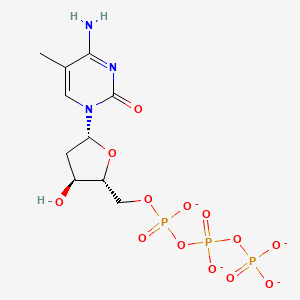
5-methyl-dCTP(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-dCTP(4-) is the 2'-deoxyribonucleoside triphosphate oxoanion that is 5-methyl-dCTP protonated to pH 7.3. It is a conjugate base of a 5-methyl-dCTP.
Applications De Recherche Scientifique
Enzymatic Activity and DNA Integrity
The enzyme DCTPP1 (dCTP pyrophosphatase 1) plays a significant role in maintaining the balance of the dCTP pool and the metabolism of deoxycytidine analogues like 5-methyl-dCTP, contributing to the preservation of genome integrity. This enzymatic activity is critical in human cells for the homeostasis and cleansing of the dNTP pool, affecting nuclear and mitochondrial genomes' genetic stability (Requena et al., 2014).
Enhancing Substrate Activity in DNA Polymerase
5-Methyldeoxycytidine has been shown to enhance the substrate activity of DNA polymerase. This feature might be potentially useful in DNA methylation analysis, indicating a crucial role in understanding and utilizing DNA methylation patterns for biological and medical applications (Tian et al., 2013).
DNA Methylation and Cloning Efficiency
Alterations in the DNA methylation status of donor cells, regulated by compounds like 5-methyl-dCTP, significantly influence the early development of porcine cloned embryos. This implies the importance of 5-methyl-dCTP in nuclear reprogramming and its potential impact on cloning efficiency and genetic stability (Huan et al., 2015).
Specificity in Enzymatic Substrate Processing
Orf135 from Escherichia coli, a Nudix hydrolase, exhibits high specificity for pyrimidine (deoxy)nucleoside triphosphates, including 5-methyl-dCTP. This specificity may indicate a significant role in pyrimidine biosynthesis, lipid biosynthesis, and controlling cellular levels of 5-methyl-dCTP, highlighting its importance in various metabolic pathways (O'handley et al., 2001).
Involvement in Cancer Cell Growth and Stemness
Human dCTP pyrophosphatase 1 has been found to modulate the concentration of intracellular 5-methyl-dCTP, affecting global methylation and contributing to phenomena like hypomethylation related to cancer cell growth and stemness maintenance. This underlines its potential as a target for understanding and treating cancer (Song et al., 2015).
Propriétés
Nom du produit |
5-methyl-dCTP(4-) |
|---|---|
Formule moléculaire |
C10H14N3O13P3-4 |
Poids moléculaire |
477.15 g/mol |
Nom IUPAC |
[[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/p-4/t6-,7+,8+/m0/s1 |
Clé InChI |
NGYHUCPPLJOZIX-XLPZGREQSA-J |
SMILES isomérique |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261472.png)
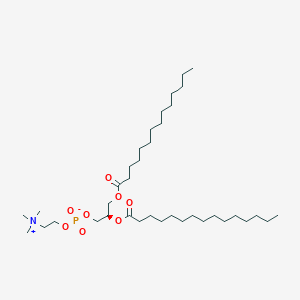
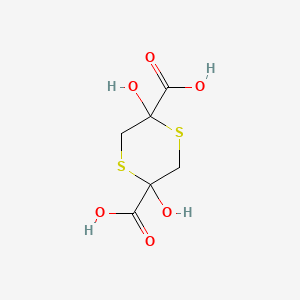
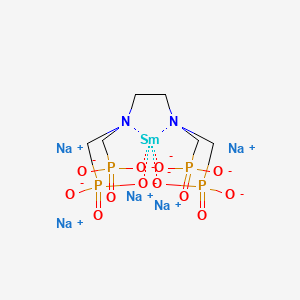
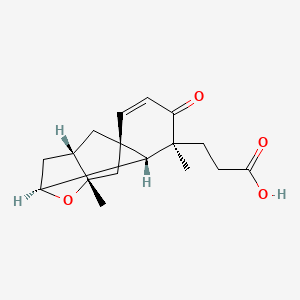
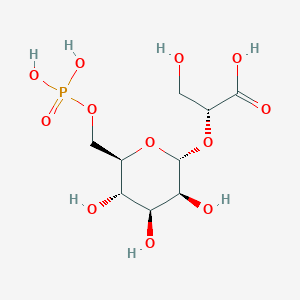
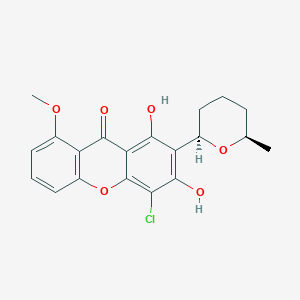
![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide](/img/structure/B1261485.png)
